molecular formula C7H7ClN2O2 B1586520 2-Chloro-6-methyl-4-nitroaniline CAS No. 69951-02-6

2-Chloro-6-methyl-4-nitroaniline

Cat. No. B1586520
CAS RN: 69951-02-6
M. Wt: 186.59 g/mol
InChI Key: HVPVUAIKGOKEEE-UHFFFAOYSA-N
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Description

2-Chloro-6-methyl-4-nitroaniline is a chemical compound with the molecular formula C7H7ClN2O2 . It has a molecular weight of 186.6 . It is a yellow to dark yellow crystalline powder .


Molecular Structure Analysis

The crystal structures of five new salts of 2-chloro-4-nitroaniline with inorganic acids were determined by single-crystal X-ray diffraction . Theoretical calculations revealed that the energy barriers for the rotation of the nitro group for isolated cations are 4.6 and 11.6 kcal mol .


Physical And Chemical Properties Analysis

2-Chloro-6-methyl-4-nitroaniline is a solid powder with a melting point of 170-175 °C . It is insoluble in water .

Scientific Research Applications

Anaerobic Degradation by Microbial Strains

2-Chloro-4-nitroaniline, a compound related to 2-Chloro-6-methyl-4-nitroaniline, is widely used in industrial and agricultural sectors and poses environmental challenges. Research has shown that microbial strains like Geobacter sp. KT7 and Thauera aromatica KT9 can use these compounds as sole carbon and nitrogen sources under anaerobic conditions. Their anaerobic degradation capabilities are significant for environmental remediation (H. D. Duc, 2019).

Solubility and Thermodynamics Studies

The solubility of 2-Chloro-5-nitroaniline, similar in structure to 2-Chloro-6-methyl-4-nitroaniline, in various solvents has been studied. Understanding solubility is crucial for its application in different industries, including pharmaceuticals. The solubility data were obtained in multiple solvents, showing variations with temperature changes. This data is essential for optimizing the use of these compounds in various applications (R. Xu & Jian Wang, 2019).

Structural and Theoretical Analysis

Studies on the crystal structures and theoretical calculations of 2-chloro-4-nitroaniline and related compounds provide insights into their molecular interactions. This knowledge is crucial for designing new compounds with desired properties for use in scientific research. Understanding the crystal structures and interactions at a molecular level aids in predicting how these compounds will behave in various applications (Volodymyr Medviediev & M. Daszkiewicz, 2021).

Application in Dye and Pharmaceutical Industries

2-Chloro-4-nitroaniline, a related compound, is used in manufacturing dyes, pharmaceuticals, and as a corrosion inhibitor. Despite its wide application, it is a black-listed substance due to poor biodegradability. Research on its biodegradation by Rhodococcus sp. strain MB-P1 under aerobic conditions is vital for environmental safety. The degradation pathways of these compounds provide insights into safe disposal and treatment methods, essential for industries using these chemicals (F. Khan et al., 2013).

Safety And Hazards

This compound is considered hazardous. It may cause damage to organs through prolonged or repeated exposure. It is toxic if swallowed, in contact with skin, or if inhaled . Contact with molten substance may cause severe burns to skin and eyes .

properties

IUPAC Name

2-chloro-6-methyl-4-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2/c1-4-2-5(10(11)12)3-6(8)7(4)9/h2-3H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVPVUAIKGOKEEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00369922
Record name 2-Chloro-6-methyl-4-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-methyl-4-nitroaniline

CAS RN

69951-02-6
Record name 2-Chloro-6-methyl-4-nitrobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69951-02-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-6-methyl-4-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-methyl-4-nitroaniline (56.0 g, 0.368 mol) was dispersed in toluene (430 ml) in a 1 liter four-neck flask. Tertiary butyl hypochloride (46.0 g, 0.423 mol) was added dropwise thereto, while cooled in iced water and stirred. The mixture was stirred at room temperature for 3 hours. The solids were filtered and washed three times with 200 ml of a 50% aqueous ethanol three times. They were then dried at 40° C. at a reduced pressure to obtain 55.33 g of a yellow solid (production yield 80%). The yellow solid was used in the subsequent step without purification.
Quantity
56 g
Type
reactant
Reaction Step One
Quantity
430 mL
Type
solvent
Reaction Step One
Quantity
46 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
C Hao, W Huang, X Li, J Guo, M Chen, Z Yan… - European Journal of …, 2017 - Elsevier
… The residue was purified by silica gel chromatography (n-hexane/ethyl acetate, 4/1, v/v) to give 2-chloro-6-methyl-4-nitroaniline as a yellow solid (2.33ág, 95%). Mp: 172–174á░C. Rf: …
Number of citations: 18 www.sciencedirect.com
R Iqbal, MK Khosa, MA Jamal, M Hamid - Korean Journal of Chemical …, 2015 - Springer
A new series of polyimides having azomethine functionality in backbone was synthesized by two-steps polycondensation method. Five substituted aromatic diamines—N-(4-…
Number of citations: 7 link.springer.com
PK Halladay - 1990 - openresearch-repository.anu.edu.au
… The method of preparation involved the chlorination of 2-methyl-4-nitroaniline with potassium chlorate to give 2-chloro-6-methyl-4-nitroaniline. The latter was converted to the diazonium …
MK Khosa, MA Jamal, R Iqbal, M Muneer… - Polymer-Plastics …, 2017 - Taylor & Francis
A new series of organo-soluble polyimides with pendant groups of methoxy or methyl of azomethine diamine were synthesized through two-step process by chemical imidization. Such …
Number of citations: 9 www.tandfonline.com
H Dong, X Ye, Y Zhu, H Shen, H Shen… - Journal of Medicinal …, 2023 - ACS Publications
… The solution of sodium nitrite (0.83 g, 12 mmol) in water was added in one portion to the solution of 2-chloro-6-methyl-4-nitroaniline (1.87 g, 10 mmol) in acetic acid at 0 C. The ice bath …
Number of citations: 2 pubs.acs.org
JR Hanson, H Saberi - Journal of Chemical Research, 2004 - journals.sagepub.com
… The solution was poured into water and the methanesulfonamide (16) of 2-chloro-6-methyl-4-nitroaniline (1.6 g, 66%) was collected and crystallised from aqueous methanol as needles, …
Number of citations: 3 journals.sagepub.com

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